molecular formula C5H4N2S2 B13528176 Imidazo[4,3-b][1,3]thiazole-5-thiol

Imidazo[4,3-b][1,3]thiazole-5-thiol

Katalognummer: B13528176
Molekulargewicht: 156.2 g/mol
InChI-Schlüssel: ZTSFFTMBGNWYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[4,3-b][1,3]thiazole-5-thiol is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,3-b][1,3]thiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This reaction proceeds under mild conditions, often requiring heating in a suitable solvent such as benzene or toluene . Another approach involves the use of multicomponent reactions, which can efficiently construct the imidazo[4,3-b][1,3]thiazole core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[4,3-b][1,3]thiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazo[4,3-b][1,3]thiazole core .

Wirkmechanismus

The mechanism of action of imidazo[4,3-b][1,3]thiazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases and enzymes involved in cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity . Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and signaling .

Eigenschaften

Molekularformel

C5H4N2S2

Molekulargewicht

156.2 g/mol

IUPAC-Name

6H-imidazo[5,1-b][1,3]thiazole-5-thione

InChI

InChI=1S/C5H4N2S2/c8-5-6-3-4-7(5)1-2-9-4/h1-3H,(H,6,8)

InChI-Schlüssel

ZTSFFTMBGNWYBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=CNC(=S)N21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.